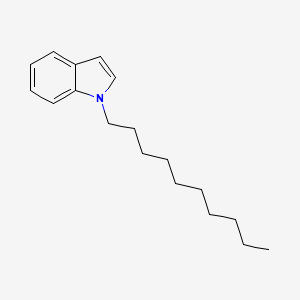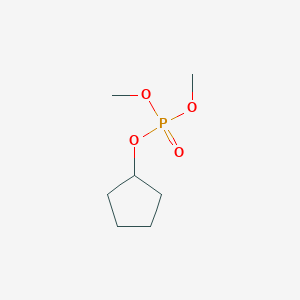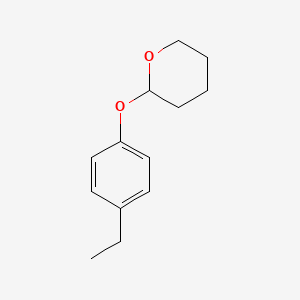
1-Methyl-2-nonyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is characterized by a fusion of benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-nonyl-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with nonyl aldehyde under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized side chains.
Reduction: Reduced benzimidazole compounds.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a pharmacophore in drug development, particularly for anticancer and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-nonyl-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly useful in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-benzimidazole: Lacks the nonyl group, making it less hydrophobic.
2-Methyl-1H-benzimidazole: Has a methyl group at the second position instead of the nonyl group.
1-Nonyl-1H-benzimidazole: Similar structure but without the methyl group.
Uniqueness: 1-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl and a nonyl group, which enhances its hydrophobicity and potentially its biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
| 137691-97-5 | |
Formule moléculaire |
C17H26N2 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-methyl-2-nonylbenzimidazole |
InChI |
InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19(17)2/h10-13H,3-9,14H2,1-2H3 |
Clé InChI |
KTJNNBQDJRCVQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NC2=CC=CC=C2N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/no-structure.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)




![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
